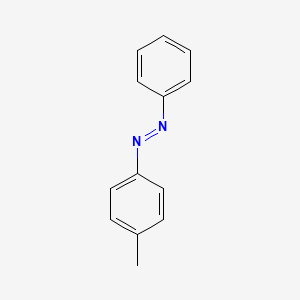

4-Methylazobenzene

Description

Structure

3D Structure

Properties

CAS No. |

949-87-1 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

(4-methylphenyl)-phenyldiazene |

InChI |

InChI=1S/C13H12N2/c1-11-7-9-13(10-8-11)15-14-12-5-3-2-4-6-12/h2-10H,1H3 |

InChI Key |

GIJSVMOPNUOZBC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N=NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for 4 Methylazobenzene and Its Derivatives

Established Synthetic Routes for 4-Methylazobenzene (B11944398)

The synthesis of azobenzenes, including this compound, traditionally relies on well-established organic reactions that form the characteristic azo linkage.

Diazotization and Coupling Reactions

Diazotization followed by azo coupling is a cornerstone method for synthesizing azobenzene (B91143) compounds. This process typically involves the conversion of a primary aromatic amine into a diazonium salt, which then reacts with an electron-rich coupling partner, such as a phenol (B47542) or another aniline (B41778) derivative txst.edubenchchem.comvulcanchem.combocsci.com.

For instance, the synthesis of related compounds like 4-(p-Tolylazo)aniline involves the diazotization of p-toluidine (B81030) with nitrous acid (generated from sodium nitrite (B80452) and acid) at low temperatures (0–5°C), followed by coupling with aniline in a weakly basic medium (pH 8–9) vulcanchem.com. Similarly, p-hydroxy-p'-methyl-azobenzene can be prepared by diazotizing p-toluidine and subsequently coupling the diazonium salt with phenol under controlled pH and temperature conditions researchgate.netlew.ro. This method is particularly effective for synthesizing azobenzenes with electron-donating substituents on the coupling partner txst.edu.

Baeyer-Mills Reaction Approaches

The Baeyer-Mills reaction is a widely employed and efficient method for azobenzene synthesis, involving the condensation of a nitrosoarene with an aryl amine txst.eduescholarship.orgbeilstein-journals.orgvapourtec.comresearchgate.net. This reaction is particularly useful for preparing asymmetric azobenzenes, such as this compound, by reacting nitrosobenzene (B162901) with p-toluidine txst.edupublish.csiro.au. The reaction typically proceeds in an acidic medium, such as glacial acetic acid, at room temperature for several hours txst.edu. While effective, the Baeyer-Mills reaction can sometimes lead to the formation of azoxybenzene (B3421426) as an undesired byproduct escholarship.org. Modern adaptations have seen this reaction successfully transferred to continuous flow setups, allowing for improved yields and scalability beilstein-journals.orgvapourtec.comresearchgate.net.

Oxidative Coupling Methods

Oxidative coupling represents another significant route for azobenzene formation, often involving the direct oxidation of aromatic amines txst.eduthieme-connect.commolaid.com. For example, the use of potassium permanganate (B83412) (KMnO₄) in the presence of copper sulfate (B86663) (CuSO₄) or iron sulfate (FeSO₄) has been utilized for the oxidative coupling of aminobenzenes to form azobenzenes txst.edu. This method is powerful but can be less selective, potentially oxidizing other functional groups present in the molecule txst.edu. Oxidative coupling of anilines is a recognized pathway for synthesizing symmetric azobenzenes thieme-connect.commolaid.com.

Specific Syntheses for Substituted this compound Analogues

The versatility of azobenzene chemistry allows for the synthesis of numerous substituted analogues with tailored properties. These syntheses often build upon the fundamental methods described above, employing pre-functionalized starting materials or introducing substituents through subsequent reactions.

Examples include the synthesis of 4-ethynyl-4'-methylazobenzene mdpi.com, 4-iodo-4'-methylazobenzene elifesciences.org, and 2-methoxy-4'-methylazobenzene ontosight.ai. Derivatives such as 2'-hydroxy-3'-methoxy-5'-allyl-4-methylazobenzene have been synthesized by coupling 4-methylbenzenediazonium (B1208422) chloride with eugenol (B1671780) researchgate.net. Furthermore, complex structures like diamines containing side-substituted azobenzene groups have been prepared, often involving intermediates such as p-bromoalkyloxy-p'-methyl-azobenzene lew.rolew.ro. Research has also explored the preparation of palladated complexes of this compound and other substituted azobenzenes acs.orgnih.gov.

Modern Synthetic Strategies and Green Chemistry Principles

Contemporary research in organic synthesis increasingly emphasizes efficiency, sustainability, and reduced environmental impact, principles that are also being applied to azobenzene chemistry.

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have emerged as promising media and catalysts in various organic transformations, offering benefits such as recyclability, low vapor pressure, and tunable properties researchgate.netacs.orgresearchgate.netnsf.govasianpubs.orgnih.gov. In the context of azobenzene synthesis, ionic liquids have been employed to facilitate condensation reactions, leading to improved yields and reduced reaction times researchgate.netasianpubs.org. For instance, the condensation of nitrosoarenes with amines, a key step in azobenzene formation, can be effectively carried out in ionic liquid media, contributing to greener synthetic protocols for related azo compounds researchgate.netasianpubs.org. Furthermore, azobenzene moieties have been incorporated into the structure of ionic liquids themselves, creating photoresponsive materials with potential applications in self-assembly and advanced materials researchgate.netacs.orgnsf.gov.

Data Tables

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis (MAS) has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages in terms of reduced reaction times and often enhanced yields compared to conventional heating methods sciforum.netarabjchem.orgmdpi.comresearchgate.netoatext.com. For azobenzene chemistry, MAS has proven particularly effective in streamlining synthetic procedures. Studies on related azobenzene derivatives and azo compounds have demonstrated that microwave irradiation can dramatically decrease reaction times, often reducing them from several hours to mere minutes researchgate.netoatext.com. For instance, reactions that typically require 15–24 hours under conventional heating can be completed in as little as 0.5–1 minute using microwave irradiation oatext.com. This rapid energy transfer leads to more efficient chemical transformations, frequently resulting in higher yields, sometimes reaching up to 98% arabjchem.orgresearchgate.net.

While specific microwave synthesis parameters for this compound are not extensively detailed in the provided literature, the general applicability of MAS to the synthesis of azobenzenes and related azo compounds is well-documented. For example, microwave irradiation is commonly used for the conversion of azoxybenzenes to azobenzenes, achieving high yields mdpi.com. Furthermore, microwave-assisted methods have shown superior performance in coupling reactions involving aniline derivatives and nitroarenes, which are foundational steps in azobenzene synthesis researchgate.net. These studies suggest that employing microwave technology in the synthesis of this compound, which typically involves the condensation of nitrosobenzene with p-toluidine (an aniline derivative), could offer substantial benefits in terms of reaction speed and efficiency scispace.comnih.govtxst.edursc.org. Optimized conditions in related syntheses have involved microwave power levels around 150 W and temperatures of 60 °C, leading to excellent yields in short durations arabjchem.org.

Table 1: Benefits of Microwave-Assisted Synthesis in Azobenzene Chemistry

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAS) | Reference(s) |

| Reaction Time | Hours (e.g., 24 h) | Minutes (e.g., 0.5-20 min) | sciforum.netresearchgate.netoatext.com |

| Yield | Moderate to good | Good to excellent (up to 98%) | sciforum.netarabjchem.orgmdpi.comresearchgate.net |

| Efficiency | Slower, potentially lower yields | Faster, cleaner, higher yields, improved efficiency | arabjchem.orgmdpi.comoatext.compensoft.net |

| Applicability | Standard method for azobenzene synthesis | Effective for coupling reactions, azo dye synthesis, azoxy conversion | sciforum.netmdpi.comresearchgate.net |

| Optimization Example | (Not specified) | 150 W, 60 °C (for related N-acylhydrazones) | arabjchem.org |

Purification and Isolation Methodologies in this compound Synthesis

Following the synthesis of this compound, effective purification and isolation techniques are crucial to obtain the compound in high purity. The literature describes several established methodologies for this purpose, primarily involving recrystallization and chromatography.

Recrystallization is a common initial step for purifying crude this compound. For example, after synthesis involving acetic acid, the crude product is often recrystallized from ethanol-water mixtures scispace.comnih.gov. This process helps to remove soluble impurities and isolate the compound in a more manageable form for subsequent purification steps.

Column Chromatography , particularly using silica (B1680970) gel as the stationary phase, is a widely employed technique for achieving high purity. Typical solvent systems for eluting this compound and its derivatives include mixtures of petroleum ether and ethyl acetate (B1210297) scispace.comnih.govrsc.org, or hexane (B92381) and ethyl acetate (e.g., 8:1 ratio) mdpi.com. Research findings indicate that this method can yield purified this compound with reported yields of approximately 85% scispace.comtxst.edu. In some protocols, a two-phase extraction with an organic solvent is performed prior to column chromatography for initial separation txst.edu.

Table 2: Purification and Isolation Methods for this compound and Derivatives

| Compound/Derivative | Initial Purification/Isolation Step | Primary Purification Method | Eluent System (if applicable) | Reported Yield | Reference(s) |

| This compound | - | Recrystallization | Ethanol-water | N/A | scispace.comnih.gov |

| This compound | - | Column Chromatography (Silica Gel) | Petroleum ether-ethyl acetate | 85% | scispace.com |

| This compound | - | Column Chromatography | - | ~85% | txst.edu |

| This compound | Recrystallization | Column Chromatography | Petroleum ether-ethyl acetate | 85% | scispace.com |

| This compound | Recrystallization | Column Chromatography | - | N/A | nih.gov |

| This compound | Solvent Evaporation | Column Chromatography | - | N/A | rsc.org |

| 4-(Bromomethyl)azobenzene | - | Column Chromatography (Silica Gel) | Petroleum ether-ethyl acetate | 90.5% | scispace.com |

| 4-(Bromomethyl)azobenzene | - | Column Chromatography | - | N/A | nih.gov |

| 4-[4-(trimethylsilyl)ethynylphenylazo]pyridine | - | Silica gel column chromatography | Hexane/AcOEt (8:1) | 57% | mdpi.com |

Photochemistry and Photoisomerization Dynamics of 4 Methylazobenzene

Mechanisms of cis-trans Isomerization in 4-Methylazobenzene (B11944398) Systems

The reversible isomerization between the thermally stable trans (E) isomer and the metastable cis (Z) isomer of azobenzene (B91143) derivatives is the key to their function as photoswitches. This process can be initiated by light (photoisomerization) or heat (thermal isomerization). Two primary mechanistic pathways have been proposed for this transformation: a rotation around the N=N double bond and an inversion (or in-plane lateral shift) at one of the nitrogen atoms. nih.govnih.gov The operative mechanism is highly dependent on the electronic nature of substituents on the phenyl rings and the surrounding solvent environment. nih.govmsu.edu

The transition from the trans to the cis isomer, or vice versa, involves significant conformational changes and requires overcoming an energy barrier on the potential energy surface. The trans isomer is nearly planar and more stable than the non-planar cis isomer. The energy landscape of azobenzene isomerization is complex, involving transitions between different electronic states (ground state S₀, and excited states S₁ and S₂).

For the thermal cis→trans isomerization, the reaction mechanism is influenced by the electronic properties of the substituents. nih.gov The methyl group in this compound is a weak electron-donating group. For azobenzenes with such substituents, the inversion mechanism is often favored in nonpolar solvents. However, in polar solvents, the rotational pathway, which proceeds through a more polar transition state, can become more favorable due to stabilization by the solvent molecules. nih.govnih.gov Quantum chemical calculations on various azobenzene derivatives have shown that the nature of the transition state is dependent on both the substituents and the environment. nih.gov

While rotation and inversion are often presented as distinct pathways, recent studies suggest that mixed mechanisms, such as inversion-assisted rotation, can also occur. This model proposes a pathway where the isomerization proceeds through a transition state that has characteristics of both inversion and rotation. For many substituted azobenzenes, the actual pathway is not purely one or the other but a hybrid, with the degree of rotation or inversion character depending on the specific molecular structure and its environment.

The thermal isomerization of azobenzenes substituted with electron-donating groups tends to follow the inversion pathway, which involves a semi-linear, sp-hybridized nitrogen in the transition state. Conversely, "push-pull" azobenzenes, which have both an electron-donating and an electron-withdrawing group, strongly favor the rotational pathway, which involves breaking the N=N π-bond. nih.gov Given that the methyl group is only weakly electron-donating, this compound likely represents an intermediate case where the energy barrier for both pathways is comparable, and the preferred mechanism can be subtly influenced by external conditions.

Quantum Yields and Photostationary States in this compound Photochemistry

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., isomerization) to the number of photons absorbed. researchgate.net When a solution of a photoswitchable molecule like this compound is irradiated at a specific wavelength, a photostationary state (PSS) is eventually reached. This is a dynamic equilibrium where the rates of the forward (trans→cis) and reverse (cis→trans) photoisomerization are equal. The composition of the mixture at the PSS depends on the absorption coefficients of the two isomers at the irradiation wavelength and their respective isomerization quantum yields. msu.edu

Simulations of the cis→trans photoisomerization of this compound upon excitation to the S₁ state have estimated a photoisomerization yield of approximately 45%. nih.gov This value is consistent with the known range for azobenzene derivatives, which typically falls between 40-69%. nih.gov

Table 1: Simulated Photoisomerization Quantum Yield for this compound

| Isomerization Direction | Excitation | Simulated Quantum Yield (Φ) | Source |

|---|

This table presents data from computational simulations.

Substituents on the azobenzene core have a profound effect on the isomerization kinetics. The nature, position, and number of substituents can alter the energy levels of the involved electronic states and the energy barriers of the isomerization pathways. nih.govmsu.edu The methyl group at the para-position of this compound acts as a weak electron-donating group. Electron-donating substituents generally have a modest effect on the rate of thermal cis→trans isomerization compared to the strong influence of "push-pull" substitution patterns. nih.gov However, even subtle electronic modifications can be used to fine-tune the optical response and the thermal stability of the cis isomer. msu.edu

The solvent environment can significantly impact the quantum yields of isomerization. Factors such as solvent polarity and viscosity play a crucial role. For azobenzene derivatives that isomerize via a rotational mechanism, polar solvents can stabilize the polar transition state, thereby lowering the activation energy and potentially affecting the quantum yield. nih.govnih.gov

Temperature also influences the isomerization process. While photoisomerization quantum yields themselves may show little temperature dependence, the rate of the competing thermal cis→trans back-isomerization is highly temperature-dependent. researchgate.net At elevated temperatures, the thermal relaxation can become significant, meaning that any analysis of photoisomerization must account for this parallel thermal process to accurately determine the quantum yield. researchgate.net The establishment of the final equilibrium state under illumination at higher temperatures is better described as a photothermalstationary state rather than a purely photostationary state. researchgate.net

Photochemical Cyclization and Rearrangement Reactions

Beyond the primary cis-trans isomerization, azobenzenes can undergo other photochemical reactions under specific conditions. One notable reaction for this compound is photochemical cyclodehydrogenation. When irradiated in a strongly acidic medium, such as 22N sulphuric acid, this compound undergoes cyclization to form 2-methylbenzo[c]cinnoline. This reaction involves the formation of a new carbon-carbon bond between the two phenyl rings, followed by the elimination of two hydrogen atoms. This process likely involves the excited state of the protonated azobenzene, leading to the rigid, polycyclic aromatic product. The reaction is also accompanied by the formation of rearrangement products characteristic of the corresponding hydrazo-compound, suggesting a complex mechanism that may involve a photochemical disproportionation.

Cyclodehydrogenation to Benzo[c]cinnoline (B3424390) Derivatives

The irradiation of certain azobenzene derivatives can lead to intramolecular cyclization, forming more complex heterocyclic structures. In the case of this compound, a notable photochemical reaction is its cyclodehydrogenation to form a benzo[c]cinnoline derivative.

Seminal work in the field demonstrated that the photochemical treatment of this compound in a strong acidic medium, specifically 22N sulfuric acid, results in the formation of 2-methylbenzo[c]cinnoline. researchgate.net This reaction represents a significant structural transformation, where a new carbon-carbon bond is formed between the two phenyl rings of the azobenzene moiety, followed by the elimination of two hydrogen atoms.

The table below summarizes the results of the photochemical cyclodehydrogenation of this compound and related methylated azobenzenes, highlighting the influence of the methyl group's position on the resulting product distribution.

Table 1: Products of Photochemical Cyclodehydrogenation of Methyl-Substituted Azobenzenes in 22N H₂SO₄

| Starting Material | Product(s) | Notes |

|---|---|---|

| This compound | 2-Methylbenzo[c]cinnoline | Cyclization occurs at the unsubstituted ortho position of the second phenyl ring. researchgate.net |

| 3-Methylazobenzene | 1-Methylbenzo[c]cinnoline and 3-Methylbenzo[c]cinnoline | A mixture of isomers is formed. researchgate.net |

| 2-Methylazobenzene | 4-Methylbenzo[c]cinnoline and Benzo[c]cinnoline | Noteworthy for the elimination of the methyl group in the formation of the unsubstituted product. researchgate.net |

| 4,4'-Dimethylazobenzene | 2,9-Dimethylbenzo[c]cinnoline | Symmetrical starting material yields a single symmetrical product. |

| 3,3'-Dimethylazobenzene | 1,10-Dimethylbenzo[c]cinnoline and other isomers | Leads to a mixture of dimethylated benzo[c]cinnolines. |

Other Light-Induced Rearrangement Pathways

Beyond cyclodehydrogenation, the photochemistry of this compound is also characterized by other rearrangement pathways, which are often observed as competing reactions.

The photochemical reactions of azobenzenes in acidic media are complex. The same study that identified the formation of 2-methylbenzo[c]cinnoline from this compound also reported the formation of rearrangement products characteristic of the corresponding hydrazobenzenes. researchgate.net The formation of these hydrazobenzene (B1673438) intermediates is attributed to a photochemical disproportionation process. researchgate.net

Once formed, 4-methylhydrazobenzene (the reduced form of this compound) is susceptible to acid-catalyzed rearrangements. The classic benzidine (B372746) rearrangement is a well-known reaction of hydrazobenzenes in strong acid. In the case of 4-methylhydrazobenzene, the primary rearrangement product would be expected to be an o-semidine, as the para position on one ring is blocked by the methyl group. This rearrangement competes with the oxidative cyclization pathway to benzo[c]cinnoline derivatives. The presence of these rearrangement products indicates a complex reaction manifold where the initial photo-excited state of this compound can decay through multiple channels, including reduction to the hydrazobenzene, which then undergoes ground-state acid-catalyzed rearrangements.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elucidating the structure of chemical compounds. For this compound, MS provides crucial information regarding its molecular ion and fragmentation patterns, which are characteristic fingerprints of the molecule. Electron Ionization (EI) is a common method where molecules are bombarded with electrons, leading to the formation of molecular ions and fragment ions. The mass-to-charge ratio (m/z) of these ions allows for the determination of the molecular formula and structural fragments. While specific fragmentation patterns for this compound are not detailed in the provided search results, general MS principles indicate that the molecular ion peak would correspond to its molecular weight (approximately 196.25 g/mol ) nih.gov. Fragmentation typically occurs at weaker bonds, such as the azo (N=N) linkage or bonds adjacent to the methyl group, yielding smaller ions that help in reconstructing the molecular architecture slideshare.netclariant.comufl.edu. Gas Chromatography-Mass Spectrometry (GC-MS) is often employed for analyzing volatile organic compounds like this compound, separating components before mass analysis nih.govnih.govnih.gov.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the arrangement of atoms in crystalline solids, providing detailed information about the unit cell, molecular conformation, and packing in the solid state.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by intermolecular forces. These forces, such as van der Waals interactions, hydrogen bonds, and π-π stacking, significantly influence the material's physical properties. In many azobenzene derivatives, van der Waals interactions are the primary stabilizing forces in the crystal structure, especially in the absence of strong hydrogen bond donors or acceptors tubitak.gov.trresearchgate.netiucr.org. For this compound, the methyl group and the aromatic rings contribute to van der Waals forces and potential π-π stacking interactions, influencing how the molecules pack in the solid state tubitak.gov.trresearchgate.netiucr.org. Some studies on related compounds indicate that C-H···π interactions can also play a role in stabilizing the crystal packing researchgate.netiucr.orgresearchgate.net.

Advanced Surface-Sensitive Spectroscopies for Thin Films

Advanced surface-sensitive spectroscopies are employed to investigate the molecular structure and organization of thin films, providing insights into interfacial phenomena.

Sum Frequency Generation (SFG) Spectroscopy

Sum Frequency Generation (SFG) spectroscopy is a powerful nonlinear optical technique that is highly surface-specific due to its second-order nature, which is only allowed in media lacking inversion symmetry, a condition met at surfaces and interfaces uni-regensburg.dersc.org. SFG can probe vibrational modes of molecules at interfaces, providing information about their orientation, conformation, and interactions. It is particularly useful for studying thin films and self-assembled monolayers (SAMs) on various substrates, including gold, quartz, and at liquid-air interfaces uni-regensburg.dersc.orguni-kiel.deuni-muenster.denih.gov. SFG has been used to confirm the formation of SAMs, depict their morphology, and assess their photoisomerizing ability, with vibrational signatures of different CH units being identified in the spectra uni-kiel.de. The technique is sensitive to molecular order and can reveal details about the interfacial structure of materials, including those with photo-responsive groups like azobenzenes rsc.orguni-kiel.deuni-muenster.de.

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS) are surface-sensitive techniques that probe the electronic structure and elemental composition of materials. XPS provides information about the binding energies of core electrons, which are characteristic of specific elements and their chemical states, allowing for surface elemental composition and chemical state analysis. XAS, on the other hand, probes unoccupied electronic states and can provide information about the local atomic environment, oxidation states, and bonding characteristics. When applied to thin films, these techniques can reveal the surface chemistry, elemental distribution, and electronic properties of the material. While specific XPS or XAS studies on this compound thin films are not detailed in the provided search results, these techniques are standard for characterizing the surface properties of organic thin films clariant.comufl.eduresearchgate.net.

Force Field Development and Parameterization for Azobenzene Systems

Force fields represent empirical potential energy functions that describe the interactions between atoms in a molecule. They are foundational to molecular mechanics (MM) and molecular dynamics (MD) simulations, enabling the investigation of molecular behavior, conformational landscapes, and dynamic processes. For azobenzene systems, including this compound, force fields are indispensable tools for simulating phenomena such as the characteristic cis-trans isomerization, understanding intermolecular interactions, and predicting solid-state properties. The development of accurate force fields for these systems is critical for reliable simulation outcomes, as it allows for the exploration of large-scale conformational changes and extended time scales that are often computationally prohibitive for quantum mechanical methods.

The primary challenge in parameterizing azobenzene systems lies in accurately representing the azo linkage (-N=N-) and its conjugated pi system. The N=N bond exhibits characteristics that deviate from simple double bonds, influencing its stretching and bending force constants. Furthermore, the extensive pi conjugation across the phenyl rings and the azo group affects bond orders, torsional potentials, and non-bonded interactions, all of which are crucial for describing the molecule's electronic structure and conformational preferences. The cis-trans isomerization, a key process for azobenzenes, involves significant changes in molecular geometry, particularly rotation around the N=N bond and the associated dihedral angles, necessitating precise parameterization of these torsional terms. The planar geometry of the trans isomer and the bent, non-planar structure of the cis isomer must be faithfully reproduced by the force field.

The methodology for developing and parameterizing force fields typically involves a multi-step process. High-level quantum chemical (QM) calculations are extensively used to generate reference data. This includes calculating potential energy surfaces for bond stretching, angle bending, and dihedral rotations, as well as determining the geometries and energies of stable conformers and transition states. These QM-derived energies and geometries are then fitted to the functional forms of the chosen force field (e.g., harmonic potentials for bonds and angles, Fourier series for dihedrals, and Lennard-Jones or Coulombic terms for non-bonded interactions). Experimental data, such as X-ray crystallographic structures, vibrational spectra (IR and Raman), and thermodynamic properties, are also vital for validating and refining the parameterized force fields, ensuring their applicability to real-world molecular behavior.

Key parameters that are particularly important for azobenzene systems include:

Bond Stretching Parameters: These define the energy cost associated with deviations from equilibrium bond lengths for C-C, C-H, C-N, and crucially, the N=N bonds. The specific parameters for the N=N bond are critical for its dynamic behavior.

Angle Bending Parameters: These describe the energy required to distort bond angles from their equilibrium values, such as C-C-C, C-C-N, and C-N=N angles. The C-N=N angle parameters are important for accurately modeling the bent geometry characteristic of the cis isomer.

Torsional (Dihedral) Parameters: These are arguably the most critical for describing isomerization. The potential energy function as a function of the dihedral angle around the N=N bond and adjacent bonds dictates the barrier height and the mechanism of cis-trans interconversion. Multiple terms with varying periodicity and phase are often required to capture the complex torsional profile.

Non-bonded Parameters: These include Lennard-Jones (van der Waals) and electrostatic parameters, which govern the interactions between atoms not directly connected. These are influenced by the electronic distribution and steric bulk of the aromatic rings and any substituents.

The presence of a methyl substituent, as in this compound, introduces specific considerations for parameterization. The methyl group (-CH₃) at the para position can influence the molecule through:

Electronic Effects: The methyl group is an electron-donating substituent, typically via hyperconjugation and inductive effects. This can subtly alter the electron density distribution within the conjugated pi system of the azobenzene core. These electronic perturbations can influence bond strengths, equilibrium angles, and torsional potentials, particularly those involving the C-N=N unit, and must be accounted for during parameter development to ensure accurate representation of the molecule's behavior.

Illustrative Data Table 1: Force Field Parameters for Azobenzene Systems

The following table presents illustrative data representative of findings typically obtained from force field development and parameterization studies for azobenzene systems, specifically highlighting parameters relevant to this compound. These values are conceptual and serve to demonstrate the types of parameters and their magnitudes used in such models.

| Parameter Type | Description | Equilibrium Value/Constant | Units | Notes |

| Bond Stretch | C-C (aromatic) | 1.39 | Å | Standard aromatic C-C bond length |

| Bond Stretch | C-H (aromatic) | 1.08 | Å | Standard aromatic C-H bond length |

| Bond Stretch | C-N (phenyl-azo) | 1.43 | Å | Slightly longer than typical C-C single bond due to conjugation |

| Bond Stretch | N=N | 1.25 | Å | Shorter than N-N single, longer than N≡N triple bond; indicative of a double bond character. |

| Angle Bend | C-C-C (phenyl) | 120.0 | degrees | Typical aromatic angle |

| Angle Bend | C-C-N (phenyl-azo) | 120.5 | degrees | Slightly deviating from 120 due to conjugation and bond types |

| Angle Bend | C-N=N | 115.0 | degrees | Characteristically bent for azobenzenes, especially important for cis isomer representation. |

| Dihedral (Torsional) | C-N=N-C | 0.0 | kcal/mol | Barrier height for rotation around N=N (e.g., ) |

| Dihedral (Torsional) | C-N=N-C | 2.0 | kcal/mol | Periodicity () for C-N=N-C dihedral term |

| Dihedral (Torsional) | C-N=N-C | 180.0 | degrees | Phase () for C-N=N-C dihedral term |

| Dihedral (Torsional) | N=N-C-C (phenyl) | 0.0 | kcal/mol | Barrier height for rotation around N=N-C-C |

| Dihedral (Torsional) | N=N-C-C (phenyl) | 2.0 | kcal/mol | Periodicity () for N=N-C-C dihedral term |

| Dihedral (Torsional) | N=N-C-C (phenyl) | 0.0 | degrees | Phase () for N=N-C-C dihedral term |

| Non-bonded (LJ) | CH₃-CH₃ (Methyl-Methyl) | ε=0.15, σ=3.75 | kcal/mol, Å | Illustrative van der Waals parameters for methyl group interactions |

| Non-bonded (LJ) | N-N | ε=0.12, σ=3.20 | kcal/mol, Å | Illustrative van der Waals parameters for N=N atom type |

| Non-bonded (LJ) | C(phenyl)-N | ε=0.14, σ=3.50 | kcal/mol, Å | Illustrative van der Waals parameters for phenyl carbon interacting with azo nitrogen |

Note: The specific values for force constants (k), equilibrium values (r₀, θ₀, φ₀), torsional barriers (), periodicities (), and phases are highly dependent on the specific force field functional form and the fitting procedure. The values presented here are illustrative of the types of parameters and their general magnitudes.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical (QM) modeling offers a powerful, first-principles approach to elucidate the detailed mechanisms of chemical reactions and to accurately characterize their transition states. By solving approximations to the Schrödinger equation, QM methods such as Density Functional Theory (DFT) and various ab initio techniques can predict molecular energies, geometries, electronic structures, and vibrational frequencies. For azobenzene systems, these methods are instrumental in mapping potential energy surfaces (PES) for transformations like the cis-trans isomerization, identifying critical saddle points (transition states), and calculating activation energies. Understanding these transition states is fundamental for applying Transition State Theory (TST) to predict reaction rates and comprehend the factors governing chemical reactivity.

The primary reaction pathway of significant interest for azobenzene derivatives is the cis-trans isomerization. This process can be initiated either thermally or photochemically. This section focuses on the computational modeling of the thermal isomerization pathway, which primarily involves rotation around the N=N double bond. This rotation requires overcoming an energy barrier, leading from the more stable, planar trans isomer to the less stable, bent cis isomer, or vice versa.

The mapping of potential energy surfaces for this isomerization is typically achieved using QM methods. DFT, with various functionals (e.g., B3LYP, PBE, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), is widely employed due to its balance of accuracy and computational cost. For studying photoinduced isomerization, time-dependent DFT (TD-DFT) is often utilized to investigate excited-state dynamics. The process involves optimizing the geometry of the initial state (trans-4-methylazobenzene), systematically searching for the transition state (TS) that represents the lowest-energy pathway to the product (cis-4-methylazobenzene), and optimizing the geometry of the product. The reaction coordinate for thermal isomerization is often closely related to the torsion angle around the N=N bond.

Transition State Theory (TST) provides a theoretical framework for calculating reaction rates based on the properties of the transition state. According to TST, the rate constant () for a reaction is proportional to the probability of crossing the barrier at the transition state. A common formulation is , where is the Boltzmann constant, is the absolute temperature, is Planck's constant, and are the partition functions for the transition state and the reactant, respectively, and is the activation energy (the energy difference between the transition state and the reactant). QM calculations provide the necessary molecular geometries and energies to compute these partition functions and the activation energy.

Research findings on the thermal cis-trans isomerization of azobenzene and its derivatives consistently indicate that the process occurs via rotation around the N=N bond. The transition state is typically characterized by a twisted conformation around this bond, often described as a structure where the N=N bond is significantly distorted from planarity, approaching a perpendicular orientation. The activation energy for this thermal isomerization is a key parameter determining the reaction rate. For unsubstituted azobenzene, QM studies typically report activation barriers for trans to cis isomerization in the range of 20-25 kcal/mol.

Illustrative Data Table 2: Quantum Chemical Calculation Results for this compound Isomerization

The subsequent table provides illustrative quantum chemical calculation results for the cis-trans isomerization of this compound. These data are representative of typical outcomes from DFT or ab initio studies and are presented to showcase the energy profiles and activation barriers investigated.

| State/Isomer | Relative Energy (kcal/mol) | Absolute Energy (Hartrees) | Method/Basis Set | Notes |

| trans-4-Methylazobenzene | 0.00 | -383.45678 | DFT/B3LYP/6-31G | Reference state |

| cis-4-Methylazobenzene | +2.50 | -383.45278 | DFT/B3LYP/6-31G | cis isomer is less stable |

| Transition State (trans → cis) | +22.80 | -383.42112 | DFT/B3LYP/6-31G | Activation energy for trans to cis isomerization |

| Transition State (cis → trans) | +25.30 | -383.41862 | DFT/B3LYP/6-31G | Activation energy for cis to trans isomerization (higher barrier) |

| trans-4-Methylazobenzene | 0.00 | -383.50123 | DFT/CAM-B3LYP/6-31G | Different functional may yield slightly different energy profiles |

| cis-4-Methylazobenzene | +2.80 | -383.49732 | DFT/CAM-B3LYP/6-31G | |

| Transition State (trans → cis) | +23.50 | -383.47010 | DFT/CAM-B3LYP/6-31G* |

Note: The absolute energies are hypothetical values. Relative energies and activation barriers are representative of typical findings for azobenzene derivatives. The specific values can vary significantly depending on the chosen quantum chemical method, functional, and basis set. The calculated transition state must also have one imaginary frequency corresponding to the reaction coordinate.

Photoisomerization and Thermal Isomerization

Photoisomerization from trans to cis and cis to trans

Upon irradiation with UV light, typically in the range of its strong π→π* absorption band (~320-350 nm), the trans isomer of this compound can be converted to the cis isomer. Conversely, irradiation with visible light, corresponding to the n→π* absorption band (~440 nm), can promote the back-isomerization from the cis to the trans form. The efficiency of these photochemical processes is quantified by the photoisomerization quantum yield (Φ), which represents the number of molecules that isomerize per photon absorbed. For azobenzene (B91143) derivatives, the quantum yield for the trans to cis isomerization is generally lower than that for the cis to trans process. researchgate.net

Thermal Back-Isomerization from cis to trans

The cis isomer of this compound is thermally less stable than the trans isomer and will spontaneously revert to the more stable form in the dark. This thermal back-isomerization is a first-order kinetic process, and its rate is highly dependent on temperature and the surrounding environment, such as the solvent. nih.govmcgill.ca The rate constant for this thermal relaxation is a critical parameter for applications where the stability of the cis state is important. For azobenzene derivatives, the activation energy for thermal isomerization is typically in the range of 84–104 kJ/mol. nih.gov

Research Applications of 4 Methylazobenzene

Photoresponsive Materials and Molecular Switches

The reversible isomerization of this compound allows it to function as a molecular switch, where the input of light energy triggers a change in its molecular state. This switching capability can be harnessed to control the properties of a material at the macroscopic level. For instance, incorporating this compound into polymers can lead to photoresponsive materials that change their shape, color, or surface properties upon irradiation. These materials have potential applications in areas such as optical data storage, smart fabrics, and photomechanical actuators. The ability to control the isomerization process through the strategic placement of substituents like the methyl group is crucial for designing molecular machines and switches with tailored functions. nih.govoregonstate.edu

Liquid Crystal Technologies

Azobenzene (B91143) derivatives, including this compound, are of significant interest in the field of liquid crystals. When doped into a liquid crystal matrix, the photoisomerization of the azobenzene guest molecules can disrupt the alignment of the liquid crystal host molecules. rsc.org The change in shape from the linear trans isomer to the bent cis isomer upon UV irradiation can induce a phase transition in the liquid crystal, for example, from a nematic to an isotropic phase. This light-induced control over the liquid crystal phase allows for the development of novel optical devices, such as light-controllable shutters, displays, and sensors.

Applications and Advanced Materials Science Incorporating 4 Methylazobenzene

Photoresponsive Materials and Devices

The ability of 4-Methylazobenzene (B11944398) to undergo reversible trans-cis photoisomerization upon light exposure is central to its application in creating materials that respond to optical stimuli. This photoisomerization involves a significant change in molecular geometry and dipole moment, which can be translated into macroscopic material changes.

Azobenzene (B91143) derivatives, including those related to this compound, are frequently incorporated into polymer backbones or side chains to impart photoswitchable properties. These azobenzene-containing polymers can exhibit changes in their physical characteristics, such as solubility, conformation, and mechanical properties, upon irradiation. For instance, polymers functionalized with azobenzene units can be designed to undergo reversible shape changes, alter their viscosity, or form ordered structures that respond to light mpg.deresearchgate.net. While specific research detailing this compound in nanofibers is less prevalent, the broader class of azobenzene polymers demonstrates the potential for creating light-responsive fibrous materials for applications like actuators or smart textiles nih.govmdpi.com. The photoisomerization of azobenzene units within a polymer matrix can lead to macroscopic deformations, enabling the creation of soft actuators that mimic biological movements nih.govmdpi.commdpi.comacs.org.

This compound and its functionalized analogs are utilized in the formation of self-assembled monolayers (SAMs) on various surfaces, particularly gold and silicon aip.orgacs.orgacs.orguni-kiel.de. These SAMs allow for precise control over surface properties, such as wettability, friction, and surface potential, through light-induced isomerization of the azobenzene units. For example, SAMs incorporating azobenzene derivatives have demonstrated reversible changes in surface morphology, leading to photo-switchable adhesion or friction acs.orgfrontiersin.org. The trans-cis isomerization of azobenzene within a SAM alters the molecular packing and orientation, which in turn modifies the surface's electronic properties, such as its work function aip.orgresearchgate.net. Studies involving methylazobenzene (MeAB) derivatives in SAMs have shown that steric constraints and molecular arrangement significantly influence the photoswitching efficiency and the resulting surface property changes uni-kiel.deresearchgate.netresearcher.life.

Solar Thermal Fuels (STFs) Based on Azobenzene Isomerization

Azobenzene derivatives are promising candidates for Molecular Solar Thermal Fuels (MOSTs) due to their ability to store solar energy in their chemical bonds through photoisomerization and release it as heat upon demand.

The energy storage capacity of azobenzene-based STFs is primarily determined by the enthalpy difference between the trans and cis isomers and the efficiency of photoisomerization. While pristine azobenzene has a relatively low energy density, modifications to its structure can significantly enhance this value. For example, bis-azobenzene compounds have demonstrated energy densities of up to 275.03 J g−1 mdpi.com. Related azobenzene derivatives have shown energy storage capacities ranging from approximately 120 kJ mol−1 to over 200 J g−1, depending on their specific molecular design and incorporation into matrices mdpi.comrsc.orgmdpi.comchemrxiv.orgnih.gov. The energy density of this compound itself, when incorporated into STF systems, would be influenced by its specific isomerization enthalpy and the efficiency of the trans to cis conversion. Research into templated assembly, such as functionalizing carbon nanotubes with azobenzene, has shown that steric confinement can more than double the energy stored per azobenzene unit, from 58 to 120 kJ mol−1 nih.gov.

Table 1: Energy Storage Densities of Selected Azobenzene Derivatives in STF Applications

| Compound/System | Energy Storage Density (J/g) | Energy Storage Density (kJ/mol) | Notes |

| 4-methoxy azobenzene (in fabric) | ~201 | - | UV-light mediated photo-liquefaction |

| Tetra-ortho-chlorinated azobenzene | ~135 (experimental) | ~28.2 (theoretical) | Responsive to visible light (550 nm); release at 430 nm |

| Bis-AZO (linked azobenzene) | ~275 | - | High cycling stability |

| Azobenzene-functionalized carbon nanotubes (bundled) | - | ~120 | Steric confinement enhances storage; doubles from ~58 kJ/mol |

| Azobenzene photosurfactants (LLC phases) | ~123 | - | Tunable via structure, solvent, concentration |

| Azobenzene derivatives (general range) | 100–161 | - | Typical range for many reported compounds |

The longevity of the stored solar energy in STFs is critically dependent on the thermal stability of the metastable cis isomer. This stability is often quantified by the thermal half-life, which is the time it takes for half of the cis isomer to revert to the more stable trans isomer in the absence of light. For azobenzene itself, the thermal half-life of the cis isomer is reported to be around 1.4 days in benzene (B151609) solution at 35 °C nih.gov. However, the thermal stability can vary significantly with molecular structure and the surrounding environment. For example, certain azobenzene derivatives have shown half-lives ranging from hours to days, with some systems exhibiting extended stability of over two weeks when stored below 0 °C chemrxiv.orgoaepublish.comrsc.org. The presence of substituents and the molecular architecture can influence the activation energy for the cis-trans thermal isomerization, thereby affecting the half-life. For instance, increased cage strain energy in some complex azobenzene structures can reduce the thermal half-life compared to simpler derivatives chemrxiv.org. Research on this compound's specific thermal stability in various matrices is crucial for its practical application in long-term energy storage.

Integration in Molecular Machines and Molecular Electronics

Azobenzene derivatives, such as this compound, are integral to the design of molecular machines and electronic components due to their well-defined photoisomerization behavior researchgate.netbeilstein-journals.orgpsu.edu. The reversible transition between the trans and cis isomers, typically induced by UV and visible light, respectively, results in substantial alterations in molecular conformation and dipole moment researchgate.netbeilstein-journals.org. These changes can be exploited to create molecular switches that control mechanical motion, influence electronic conductivity, or facilitate information storage beilstein-journals.orgpsu.edunih.govresearchgate.netunibo.it.

Research has focused on developing computational models, such as force fields for molecular dynamics simulations, to accurately predict and understand the behavior of azobenzene-based photoswitches within material systems researchgate.net. This understanding is crucial for designing functional soft-matter materials and molecular devices. Applications span optical switches, optical limiters, optical data storage, nonlinear optical devices, and complex molecular machines, where precise light-induced control over molecular states is paramount beilstein-journals.orgpsu.edunih.govresearchgate.netunibo.itmdpi.com. Furthermore, the isomeric state of azobenzenes has been shown to modulate molecular mobility on surfaces, offering potential for controlled surface-based processes nih.gov. The photoisomerization process itself occurs on ultrafast timescales, often in the picosecond range beilstein-journals.orgacs.org.

Role in Dye Chemistry and Pigment Industries

Historically, azobenzene compounds have been foundational in the dye and pigment industries, owing to the chromophoric properties of their azo linkage (-N=N-) psu.eduresearchgate.net. This group facilitates strong electronic absorption, typically in the ultraviolet and visible light spectrum, imparting vivid colors such as yellow, orange, and red to materials researchgate.netresearchgate.netnih.govsolubilityofthings.com. Derivatives like 4,4'-diamino-2-methylazobenzene (B1605504) serve as precursors for dyes and pigments, and their oxidation can yield compounds with potent dyeing capabilities, finding widespread use in textiles, inks, plastics, and coatings benchchem.comchembk.com.

While azobenzenes are known for their coloration, their photoisomerization can lead to non-radiative decay pathways, often resulting in weak or absent fluorescence researchgate.net. Nevertheless, the ability to fine-tune the absorption spectra and colors through chemical substitution on the aromatic rings makes azobenzenes highly versatile for various industrial applications psu.eduresearchgate.netresearchgate.net. Related compounds, such as Methyl Orange, are recognized for their utility as pH indicators in analytical chemistry, highlighting the broader applications of this class of compounds solubilityofthings.comresearchgate.net.

Exploration in Biomedical and Biological Systems

The unique light-responsive characteristics of azobenzenes, including this compound, have spurred significant interest in their biomedical and biological applications ontosight.aiontosight.aiacs.org. Their reversible photoisomerization allows them to function as molecular probes or actuators, enabling external control over biological processes and molecular interactions through light ontosight.aiontosight.ai. This burgeoning field, known as photopharmacology, leverages photoswitchable molecules to achieve high spatiotemporal precision in modulating drug activity and biological functions acs.orgnih.govresearchgate.netacs.orgrsc.org.

Azobenzene-based compounds have demonstrated utility in interacting with a wide spectrum of biological targets, including transmembrane proteins (such as ion channels, transporters, and G protein-coupled receptors), enzymes, and nucleic acids acs.org. Research is also exploring their potential antimicrobial properties and their impact on biofilm formation nih.gov. The development of azobenzene switches that respond to visible light is particularly promising for in vivo applications, as visible light penetrates biological tissues more effectively and causes less cellular damage than UV light mdpi.comacs.org.

The photoisomerization of azobenzenes provides a powerful mechanism for controlling biological systems with remarkable precision. This includes applications in modulating protein folding and unfolding, regulating enzyme activity, and influencing receptor signaling pathways acs.orgresearchgate.netmdpi.comacs.org. In photopharmacology, azobenzene derivatives are engineered as photoswitchable drugs that can be activated or inactivated by light, allowing for targeted therapeutic interventions with enhanced selectivity nih.govresearchgate.netacs.orgrsc.org.

Specific advancements include the creation of photo-triggered gene expression systems, where azobenzene modifications within promoter regions can reversibly regulate transcription processes glenresearch.com. Additionally, DNAzymes incorporating azobenzene units have been designed to exhibit light-controlled "tweezer-like" motions, enabling the on-off cleavage of RNA molecules glenresearch.com. Research is also actively pursuing the optical control of ion channels and GPCRs using azobenzene-modified molecules nih.govacs.org.

The conjugation of azobenzene moieties with biomolecules such as DNA and peptides is a key strategy for imbuing these biological entities with light-responsive capabilities mdpi.comnih.govrsc.orgfrontiersin.orgresearchgate.net. In DNA nanotechnology, azobenzene modifications can precisely control DNA hybridization and duplex formation. The trans isomer typically supports standard base pairing and hybridization, whereas the cis isomer induces structural changes that destabilize the DNA duplex, leading to strand dissociation or "unzipping" acs.orgglenresearch.comnih.govrsc.org. This light-induced DNA dehybridization can occur rapidly, with photoisomerization taking picoseconds and subsequent DNA dissociation/association occurring on microsecond to millisecond timescales acs.org.

Incorporating azobenzenes into peptides allows for the creation of photo-switchable peptides capable of altering their secondary structures, such as α-helices and β-hairpins, thereby influencing protein folding and unfolding dynamics mdpi.comfrontiersin.orgresearchgate.net. These modifications can lead to significant changes in molecular recognition and binding affinities, as demonstrated in photocontrolled antigen-antibody interactions and the modulation of receptor-ligand binding frontiersin.orgresearchgate.net. For example, azobenzene-modified peptides have been utilized to control the formation of collagen triple helices mdpi.com and to reversibly modulate aptamer binding affinity by switching between folded and unfolded states nih.gov. Such conjugations are often achieved through chemical methods like click chemistry or by incorporating specialized azobenzene-containing phosphoramidite (B1245037) monomers during DNA synthesis glenresearch.comnanion.de.

Derivatives, Analogues, and Structure Activity Relationships of Methylazobenzenes

Impact of Methyl Group Position on Photoisomerization and Stability

The position of methyl substituents on the azobenzene (B91143) core can subtly yet significantly alter its photoisomerization dynamics and the thermal stability of the cis isomer. While the fundamental trans-to-cis isomerization mechanism, often involving rotation or inversion pathways, remains consistent, the electronic and steric effects of methyl groups can influence the energy landscape of the excited states and the activation barriers for thermal relaxation.

Studies comparing different methylazobenzene isomers suggest that substitution patterns can affect isomerization rates and the stability of the cis form. For instance, semiclassical dynamics simulations indicate that the relative times for completing a trans-to-cis isomerization cycle follow a trend influenced by methyl group placement, with 2,6-dimethylazobenzene (B1198976) showing faster isomerization cycles than 2-methylazobenzene, which in turn is faster than unsubstituted azobenzene researchgate.net. Furthermore, methyl groups, particularly in ortho positions (e.g., 2-methylazobenzene), can enhance the photo-regulatory activity and increase the thermal stability of the cis isomer, slowing down the cis-to-trans thermal isomerization by up to tenfold compared to unsubstituted azobenzene nih.gov. This stabilization of the cis isomer is attributed to steric interactions that may hinder the relaxation pathways.

Effects of Additional Substituents on Azobenzene Core

The introduction of diverse functional groups beyond methyl substituents allows for a broader modulation of azobenzene properties, influencing everything from absorption wavelengths to quantum yields and cis-isomer lifetimes.

Halogenated Derivatives (e.g., Trifluoromethyl)

Halogen substituents, particularly fluorine, can exert significant effects on azobenzene photoisomerization. Electron-withdrawing halogens can influence the electronic distribution within the molecule, affecting the energy levels of the excited states and the isomerization pathways. Ortho-fluorine substitution, for example, has been shown to dramatically increase the lifetime of the cis isomer, extending it from days to years in some cases nsf.govnih.gov. Tetra-ortho-fluoro substitution can also shift the n→π* absorption band, enabling photoswitching with visible light nih.gov. Trifluoromethyl groups, being strongly electron-withdrawing, are expected to similarly impact the electronic structure and isomerization efficiency, although specific quantitative data from the reviewed literature for trifluoromethyl derivatives is limited.

Amino and Hydroxy Functionalizations

Amino (-NH₂) and hydroxyl (-OH) groups are electron-donating substituents that often lead to a redshift in the absorption spectra of azobenzenes. These functionalizations can also increase the photoisomerization quantum yields compared to unsubstituted azobenzene researchgate.net. However, the effect of these groups can be complex. Amino groups can significantly decrease the thermal half-life of the cis isomer acs.org. Conversely, the presence of amino groups in ortho positions can lead to intramolecular hydrogen bonding, which may suppress photoisomerization or lead to very rapid cis-to-trans thermal recovery mpg.denih.gov. The interplay between the electron-donating nature and the potential for hydrogen bonding dictates the observed behavior. Hydroxy-substituted azobenzenes are also known to exhibit azo-hydrazone tautomerism, particularly in acidic environments, which can influence their spectral properties and isomerization researchgate.netnih.govresearchgate.net.

Alkoxy and Other Electron-Donating/Withdrawing Groups

A wide array of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be incorporated into the azobenzene structure to fine-tune its properties. Methoxy (B1213986) (-OCH₃) groups, for instance, are electron-donating and can cause a redshift in absorption spectra, influencing fluorescence quantum yields psu.edumdpi.comrsc.org. Electron-withdrawing groups like cyano (-CN) or carbonyl (-CO) can also significantly alter the electronic properties.

"Push-pull" azobenzenes, featuring EDGs and EWGs at opposite para positions, often exhibit distinct photoisomerization characteristics, including different quantum yields for the forward and reverse processes nih.govacs.org. Meta-substitution with electron-withdrawing groups has been shown to enhance the stability of both E and Z isomers and prolong the thermal relaxation time of the cis isomer compared to electron-rich counterparts mdpi.com. For example, methoxy ester functionalized azobenzenes showed trans-to-cis photoisomerization over extended periods (3600s) with a subsequent cis-to-trans thermal relaxation occurring in 0.75 hours journals.co.za.

Extended Aromatic Systems and Multi-Azo Compounds

Incorporating multiple azobenzene units into a single molecule, such as in bis-azobenzenes, creates systems where the electronic coupling and steric interactions between the units can profoundly influence their photoresponsive behavior acs.orgrsc.orgnih.govunipi.it. The connectivity pattern of these units (e.g., ortho, meta, or para linkage) dictates the degree of electronic coupling and steric hindrance. Para-linked bis-azobenzenes, for instance, often exhibit reduced photoisomerization quantum yields due to electronic coupling between the azobenzene units, which can shorten excited-state lifetimes acs.orgrsc.org. In contrast, meta-linked systems may show less electronic interaction, allowing the azobenzene units to behave more independently acs.orgrsc.org. Increasing the π-conjugation length in such multi-azo systems can also lead to decreased cis-isomer half-lives and impaired photochromic characteristics acs.org.

Studies on Azo-Hydrazo Tautomerization

In certain azobenzene derivatives, particularly those with hydroxyl or amino groups in ortho or para positions, azo-hydrazone tautomerism can occur researchgate.netnih.govresearchgate.net. This phenomenon involves the intramolecular migration of a proton, leading to a shift in the electronic structure and absorption spectra. Protonation of aminoazobenzenes, for example, can induce azo-hydrazone tautomerism, with the hydrazone tautomer typically displaying a redshifted absorption peak due to its quinoidal structure researchgate.net. The extent and nature of this tautomerism are sensitive to the pH of the medium and the presence of specific substituents, which can stabilize one tautomeric form over the other researchgate.netresearchgate.net.

Compound List:

Azobenzene (AB)

4-Methylazobenzene (B11944398) (MeAz)

2-Methylazobenzene

2,6-Dimethylazobenzene

2,2′-Dimethylazobenzene

4-Aminoazobenzene (AAB)

4-Dimethylaminoazobenzene (DAB)

4-Hydroxyazobenzene (HAB)

2,4-Dihydroxyazobenzene (DHAB)

4-Cyanoazobenzene

4-Methoxyazobenzene

4-Trifluoromethylazobenzene

Bisazobenzene (BAB)

AzoAMP-1 (2,2'-bis[N-(2-pyridyl)methyl]diaminoazobenzene)

AzoAMP-2

Azobismaleimide (ABM1, ABM2)

Azophenols

Azo-combretastatin A4

Phototrexate

Azobenzene-tethered DNAs

Azo-functionalized TATA platforms

Azo-based chalcones

Azo-substituted silatranes

Azobenzene-linked bile acid dimers

Azobenzene-4,4′-dicarboxylic acid (AZB(COOH)₂)

Al-AZB

Zr-AZB

Ferrocene-azobenzene hybrids

Arylazopyrazoles

Tetra-ortho-fluoro azobenzene

Tetra-ortho-chloro azobenzenes

Tetra-ortho-methoxy azobenzene

p-diaminoazobenzene

p-bisazobenzene

m-bisazobenzene

o-bisazobenzene

Azo-functionalized diketopyrrolopyrrole-quaterthiophene polymer (PDAZO)

Azo-substituted pyridine (B92270) derivatives

Azo-based photoswitches

Azo-hydrazone tautomers

Emerging Research Directions and Future Outlook

Advanced Design Principles for Tunable Photochemistry

The photochemical properties of 4-methylazobenzene (B11944398), particularly its reversible trans-cis isomerization, are central to its functionality. Advanced design principles are being explored to fine-tune these properties for specific applications. The core of this research lies in understanding and manipulating the electronic and steric effects of substituents on the azobenzene (B91143) scaffold.

The methyl group in the 4-position of this compound acts as an electron-donating group, which influences the energy levels of the n→π* and π→π* electronic transitions. These transitions are fundamental to the photoisomerization process. The rate of isomerization and the thermal stability of the cis isomer can be modulated by such substitutions. For instance, the introduction of substituents can alter the quantum yield of photoisomerization, which is a measure of the efficiency of the photochemical process. While specific quantum yield data for this compound is not always isolated in broad studies, the general principle is that electron-donating groups can influence the lifetime of the excited state and the pathway of isomerization, which can proceed via either a rotation or an inversion mechanism.

Theoretical modeling has become an indispensable tool in predicting how modifications to the molecular structure will affect its photochemical behavior. Computational studies on disubstituted azobenzene derivatives help in understanding the isomerization mechanism, suggesting that in-plane inversion is a common pathway. These theoretical insights guide the rational design of new azobenzene derivatives with tailored photoswitching characteristics.

Novel Applications in Responsive Systems

The ability of this compound to undergo reversible isomerization upon light irradiation makes it a prime candidate for incorporation into responsive materials. These "smart" materials can change their properties in response to a light stimulus, opening up a range of novel applications.

One of the most promising areas is the development of photoswitchable polymers and hydrogels . By incorporating this compound moieties into polymer chains, either as part of the backbone or as side groups, materials can be created that change their shape, solubility, or mechanical properties upon irradiation. For example, the trans to cis isomerization can induce a significant change in the polarity and geometry of the polymer, leading to swelling or shrinking of a hydrogel. While much of the research in this area focuses on azobenzene in general, the principles are directly applicable to this compound.

Another area of interest is in photoresponsive liquid crystals . The rod-like shape of trans-4-methylazobenzene can act as a mesogen, a molecule that can form liquid crystal phases. Upon isomerization to the bent cis form, the liquid crystalline order can be disrupted. This light-induced phase transition can be harnessed in applications such as optical data storage and light-controlled displays.

The development of photoswitchable adhesives is also an emerging application. Materials containing azobenzene derivatives can exhibit a reversible solid-to-liquid transition upon photoisomerization. In its solid trans state, the material can act as a strong adhesive, while irradiation triggers a transformation to the liquid cis state, weakening the adhesion and allowing for controlled release.

Integration with Nanotechnology and Supramolecular Chemistry

The integration of this compound with nanotechnology and supramolecular chemistry offers exciting possibilities for creating highly organized and functional nanoscale systems.

In the realm of nanotechnology , this compound can be used to functionalize the surfaces of nanoparticles, such as gold nanoparticles. This creates hybrid materials where the plasmonic properties of the nanoparticles can be modulated by the photoisomerization of the attached this compound molecules. The change in the dipole moment of the azobenzene moiety upon isomerization can influence the local refractive index around the nanoparticle, leading to a shift in its surface plasmon resonance. This principle can be applied in the development of novel sensors and optical devices.

Supramolecular chemistry provides a powerful toolkit for assembling this compound molecules into well-defined architectures through non-covalent interactions such as hydrogen bonding, π-π stacking, and host-guest interactions. For example, this compound can act as a guest molecule that is encapsulated within a host molecule, such as a cyclodextrin or a coordination cage. The photoisomerization of the encapsulated guest can be used to control the assembly and disassembly of the supramolecular structure. This has potential applications in areas like controlled drug release and the construction of molecular machines. The interaction between the host and guest can also influence the photochemical properties of the this compound, for instance, by altering the lifetime of the cis isomer.

Development of High-Efficiency Solar Energy Storage Systems

A particularly exciting and forward-looking application of this compound is in the field of molecular solar thermal (MOST) energy storage systems . These systems aim to capture solar energy, store it in the form of chemical energy in a metastable isomer, and then release it as heat on demand.

The trans to cis photoisomerization of this compound is an endothermic process, meaning it absorbs energy from light. The cis isomer is a higher-energy, metastable state. This stored energy can be released as heat when the cis isomer reverts to the more stable trans form. This back-isomerization can be triggered by heat or a catalyst.

The key parameters for an effective MOST system are the energy density (the amount of energy stored per unit mass or volume), the solar spectrum match (the ability to absorb a broad range of sunlight), and the lifetime of the high-energy isomer (to allow for long-term storage). Research in this area focuses on optimizing these parameters through molecular design. While specific energy density values for this compound are part of broader studies on azobenzene derivatives, the goal is to maximize the energy difference between the trans and cis isomers while ensuring a long lifetime for the cis form. The methyl group in this compound can subtly influence these properties.

| Parameter | Typical Range for Azobenzene Derivatives |

| Energy Density | 50 - 200 kJ/kg |

| Storage Time (cis-isomer half-life) | Minutes to Days |

| Absorption Wavelength (trans-isomer) | 300 - 400 nm |

This table provides a general overview for azobenzene-based MOST systems, and specific values for this compound are a subject of ongoing research.

Theoretical Predictions and Experimental Validation Synergies

The synergy between theoretical predictions and experimental validation is crucial for accelerating the development of new materials and applications based on this compound.

Theoretical modeling , particularly using methods like time-dependent density functional theory (TD-DFT), allows for the in-silico investigation of the photoisomerization process. These computational models can predict key properties such as absorption spectra, excited-state lifetimes, and isomerization pathways. This theoretical guidance helps in understanding the fundamental mechanisms and in designing molecules with desired photochemical properties before undertaking extensive synthetic work. For example, theoretical studies can elucidate the role of the methyl substituent in influencing the electronic structure and the dynamics of the isomerization process.

Experimental validation is essential to confirm the theoretical predictions and to characterize the real-world performance of this compound-based systems. Techniques such as UV-Vis spectroscopy are used to monitor the photoisomerization kinetics and determine quantum yields. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to characterize the structure of the different isomers. The combination of these experimental techniques provides a comprehensive picture of the behavior of this compound.

The iterative cycle of theoretical prediction, synthesis, and experimental characterization is a powerful approach to rationally design and optimize this compound for specific emerging applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methylazobenzene, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves diazotization of aniline derivatives followed by coupling with methyl-substituted aromatic amines. Key parameters include pH control (acidic conditions for diazotization), temperature (0–5°C to prevent premature decomposition), and stoichiometric ratios. Purification via recrystallization or column chromatography is recommended to isolate high-purity products .

- Optimization : Use UV-Vis spectroscopy to monitor azo bond formation (λmax ~450 nm). Adjust substituent positions and electron-donating/withdrawing groups to modulate reaction kinetics .

Q. Which analytical techniques are most effective for characterizing this compound?

- Core Techniques :

- NMR Spectroscopy : Confirm molecular structure using and NMR, focusing on aromatic proton shifts and methyl group signals.

- IR Spectroscopy : Identify the –N=N– stretch (~1450–1600 cm) and methyl C–H vibrations.

- Mass Spectrometry : Determine molecular weight (e.g., 239.32 g/mol via ESI-MS) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Conduct experiments in a fume hood with local exhaust ventilation. Use N95 masks, nitrile gloves, and chemical-resistant lab coats to avoid inhalation or dermal contact .

- Storage : Keep in airtight, light-resistant containers at 2–8°C, separate from oxidizing agents (e.g., peroxides, nitrates) to prevent hazardous reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying environmental conditions?

- Contradiction Analysis :

- Compare thermal stability studies using differential scanning calorimetry (DSC) under inert vs. oxidative atmospheres.

- Investigate photodegradation kinetics via accelerated UV exposure tests (e.g., 365 nm LED) with HPLC monitoring .

- Recommendations : Publish detailed experimental conditions (e.g., light intensity, solvent matrix) to enable reproducibility. Use controlled stress testing (heat, light, humidity) per ICH guidelines .

Q. What mechanistic insights exist for the cis-trans isomerization of this compound, and how can this property be exploited in materials science?

- Mechanism : The –N=N– bond undergoes reversible photo-isomerization (cis ⇌ trans) upon UV/Vis irradiation, with activation energies influenced by methyl substitution. Time-resolved spectroscopy can quantify isomerization rates .

- Applications : Design light-responsive polymers or liquid crystals for optoelectronic devices. Functionalize surfaces for controlled drug delivery systems .

Q. What gaps exist in toxicological data for this compound, and how can these be addressed in future studies?

- Data Gaps : Limited chronic toxicity data (e.g., carcinogenicity, reproductive effects) and ecotoxicological profiles (e.g., aquatic toxicity) .

- Testing Strategies :

- Conduct OECD 451/453-compliant rodent studies for long-term exposure effects.

- Use zebrafish embryos (Danio rerio) or Daphnia magna for eco-toxicity screening .

Q. How can computational modeling enhance the understanding of this compound’s electronic properties?

- Methods :

- Density Functional Theory (DFT) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and predict UV-Vis spectra.

- Molecular dynamics simulations to study solvent interactions and aggregation behavior .

Methodological Notes

- Contradiction Mitigation : When conflicting data arise (e.g., stability vs. reactivity), employ meta-analysis frameworks to identify confounding variables (e.g., impurity profiles, solvent polarity) .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal (e.g., incineration with scrubbers for this compound residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.